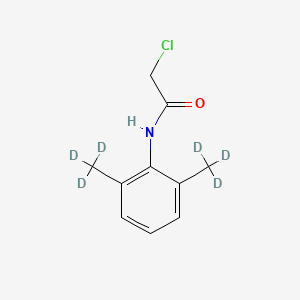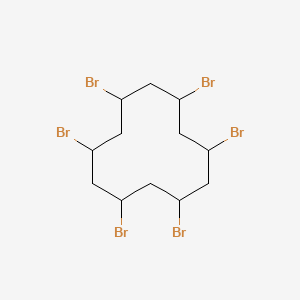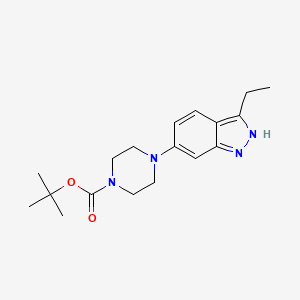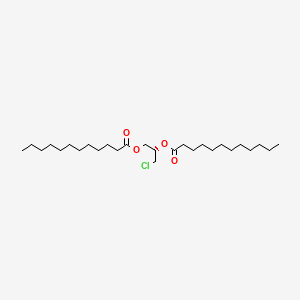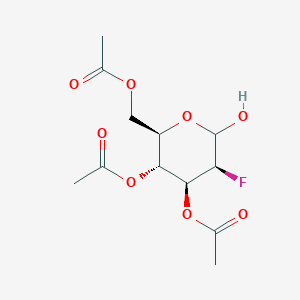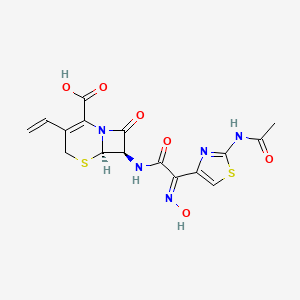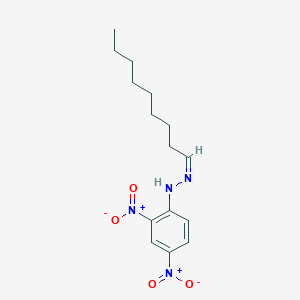
Nonanal-2,4-dinitrophenylhydrazone 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanal, 2-(2,4-dinitrophenyl)hydrazone is a chemical compound formed by the reaction of nonanal, an aldehyde, with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various chemical analyses and reactions. The hydrazone derivatives are often used in the identification and quantification of carbonyl compounds due to their stability and distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 2-(2,4-dinitrophenyl)hydrazone involves the reaction of nonanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid or formic acid as the acidifying agent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The optimal conditions for the reaction include a pH of around 2.5 and a molar ratio of 2.5:1 of 2,4-dinitrophenylhydrazine to nonanal .
Industrial Production Methods
While specific industrial production methods for Nonanal, 2-(2,4-dinitrophenyl)hydrazone are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Nonanal, 2-(2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions, where it forms stable hydrazone derivatives. These reactions are typically carried out in the presence of an acid and involve the elimination of water.
Common Reagents and Conditions
The common reagents used in the reactions involving Nonanal, 2-(2,4-dinitrophenyl)hydrazone include acids like hydrochloric acid or formic acid, and solvents such as DMF or acetonitrile. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Major Products
The major product of the reaction between nonanal and 2,4-dinitrophenylhydrazine is Nonanal, 2-(2,4-dinitrophenyl)hydrazone itself. This compound is characterized by its stability and distinct melting point, which makes it useful for analytical purposes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Nonanal, 2-(2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a condensation reaction. The reaction mechanism includes the nucleophilic addition of the hydrazine group to the carbonyl group of nonanal, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Heptanal, 2-(2,4-dinitrophenyl)hydrazone: Similar in structure but derived from heptanal instead of nonanal.
Cyclohexanone, 2-(2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard for elemental analysis.
Uniqueness
Nonanal, 2-(2,4-dinitrophenyl)hydrazone is unique due to its specific application in the analysis of lipid oxidation products. Its stability and distinct properties make it particularly useful in both research and industrial applications, where accurate quantification of carbonyl compounds is essential .
Propiedades
Fórmula molecular |
C15H22N4O4 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(Z)-nonylideneamino]aniline |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11- |
Clave InChI |
STBNOHBRCCXRIK-WJDWOHSUSA-N |
SMILES isomérico |
CCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


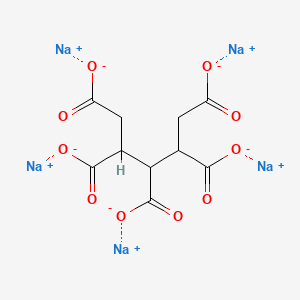

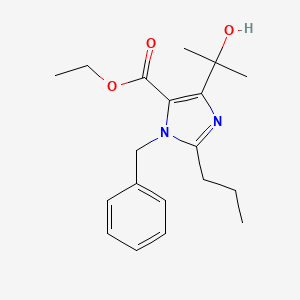
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)

